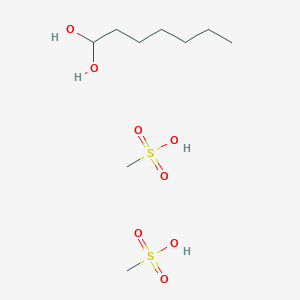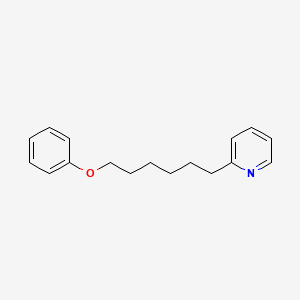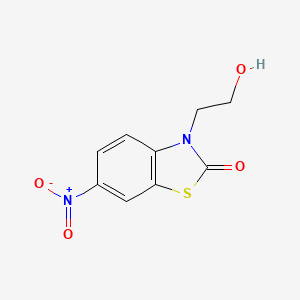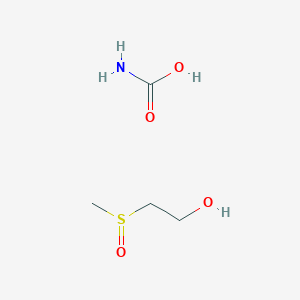
Carbamic acid;2-methylsulfinylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid;2-methylsulfinylethanol is a chemical compound with the molecular formula C3H9NO3S It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid;2-methylsulfinylethanol can be synthesized through several methods. One common approach involves the reaction of 2-methylsulfinylethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid;2-methylsulfinylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the sulfinyl group, which can undergo nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A simpler analog with similar reactivity but lacking the sulfinyl group.
Methyl carbamate: Contains a methyl group instead of the 2-methylsulfinylethanol moiety.
Ethyl carbamate: Similar structure but with an ethyl group.
Uniqueness
Carbamic acid;2-methylsulfinylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Eigenschaften
CAS-Nummer |
114522-57-5 |
|---|---|
Molekularformel |
C4H11NO4S |
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
carbamic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.CH3NO2/c1-6(5)3-2-4;2-1(3)4/h4H,2-3H2,1H3;2H2,(H,3,4) |
InChI-Schlüssel |
RDRGHYOYGCSORV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCO.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


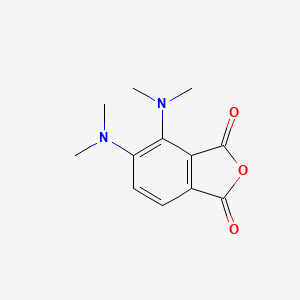
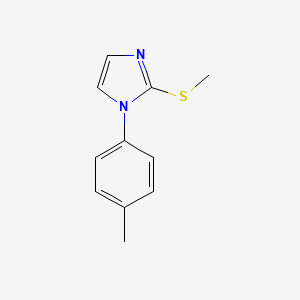
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
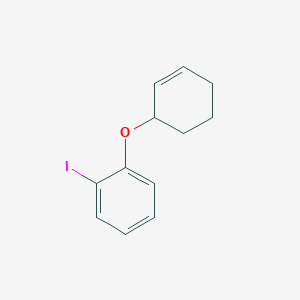

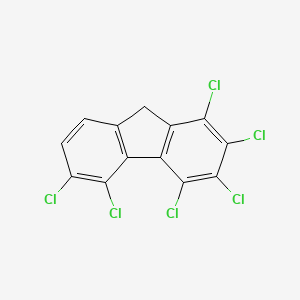


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
